molecular formula C7H12N4OS B189750 6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one CAS No. 7401-93-6

6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one

Cat. No. B189750
CAS RN: 7401-93-6
M. Wt: 200.26 g/mol
InChI Key: OSOIGANFPZYUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one, also known as AMMP, is a pyrimidinone derivative that has gained considerable attention in recent years due to its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This leads to a disruption of normal cellular function, which can ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and viruses, and reduce inflammation in various tissues. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to be relatively stable under a wide range of conditions, making it a versatile compound for use in various types of experiments. However, there are also some limitations to using this compound, including its potential toxicity and the need for further investigation into its long-term effects.

Future Directions

There are many potential future directions for research involving 6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one. One area of interest is in the development of new cancer treatments that incorporate this compound or other pyrimidinone derivatives. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as immunology and neurobiology.

Synthesis Methods

The synthesis of 6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one involves the reaction of 2,4-dimethylthiouracil with formaldehyde and methylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield this compound in high purity.

Scientific Research Applications

6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the field of cancer research, where this compound has been found to have anti-tumor properties. It has also been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain bacteria and viruses.

properties

CAS RN

7401-93-6

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

6-[amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C7H12N4OS/c1-10-6(12)4-5(11(2)8)9-7(10)13-3/h4H,8H2,1-3H3

InChI Key

OSOIGANFPZYUKE-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(N=C1SC)N(C)N

Canonical SMILES

CN1C(=O)C=C(N=C1SC)N(C)N

Other CAS RN

7401-93-6

Origin of Product

United States

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